molecular formula C19H16FN5O3S B2819692 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-15-1

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2819692
CAS No.: 1021112-15-1
M. Wt: 413.43
InChI Key: UZRQJNUEOZPVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a benzenesulfonamide moiety linked via an ethoxyethyl chain at position 4. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3S/c20-15-6-4-5-14(13-15)19-23-22-17-9-10-18(24-25(17)19)28-12-11-21-29(26,27)16-7-2-1-3-8-16/h1-10,13,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQJNUEOZPVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a triazolo-pyridazine core, which is crucial for its biological activity. The molecular formula is C14H14FN5O3SC_{14}H_{14}FN_5O_3S, with a molecular weight of 351.36 g/mol. Its structural components include:

  • Triazole Ring : Known for its role in various biological activities.
  • Pyridazine Ring : Contributes to the compound's interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Benzenesulfonamide Moiety : Often associated with antibacterial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. Key areas of investigation include:

  • Anticancer Activity : Several studies have shown that triazolopyridazine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 49.85 μM against A549 lung cancer cell lines, indicating potent growth inhibitory properties .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research has indicated that derivatives can modulate inflammatory pathways effectively .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for developing therapeutic applications. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses .
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundBiological ActivityIC50 Value
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamineAnticancerNot specified
6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanolAnti-inflammatoryNot specified

These findings highlight the potential for further research into the therapeutic applications of this compound.

Future Directions

Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
  • Clinical Trials : Evaluating therapeutic outcomes in human subjects.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of the triazolo-pyridazine moiety is significant as it has been associated with a variety of biological activities.

Anticancer Activity

Recent studies indicate that compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. The mechanisms observed include:

  • Topoisomerase Inhibition : Compounds derived from similar scaffolds have shown selective inhibition of topoisomerase II, crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells at low micromolar concentrations.
  • Reactive Oxygen Species (ROS) Induction : These compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects.
ActivityMechanismReference
Topoisomerase InhibitionInduces apoptosis by inhibiting DNA repair mechanisms
ROS InductionCauses oxidative stress leading to cell death

Antibacterial Activity

The structural features of this compound suggest potential antibacterial properties. Research on related triazole derivatives has demonstrated effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Neuropharmacology

There is emerging interest in the neuropharmacological applications of compounds with similar structures. The ability of these compounds to cross the blood-brain barrier could make them candidates for treating neurological disorders. Studies have indicated that triazole derivatives may exhibit neuroprotective effects and could be explored for conditions such as Alzheimer's disease.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The following synthetic route is commonly employed:

  • Formation of the Triazolopyridazine Core : Cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents.
  • Introduction of the Fluorophenyl Group : Via nucleophilic aromatic substitution reactions.
  • Attachment of the Benzenesulfonamide Group : This step often involves coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

For industrial applications, optimization of synthetic methods is crucial to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be employed to meet industrial standards.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that a derivative inhibited tumor growth in xenograft models by inducing apoptosis through ROS generation.
  • Neuroprotective Effects : Research indicated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing neuroinflammation.

Comparison with Similar Compounds

Substituent Variations on the Triazolo Ring

  • 3-Methyl vs. 3-Fluorophenyl: The compound N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzenesulfonamide () replaces the 3-fluorophenyl group with a methyl group.
  • 3-(3,4-Dimethoxyphenethyl) :
    A structurally distinct analogue () incorporates a 3,4-dimethoxyphenethyl group via a thioether linkage. The methoxy groups enhance lipophilicity, which may increase membrane permeability but reduce aqueous solubility .

Side Chain Modifications

  • Sulfonamide vs. Benzamide :
    The target compound’s benzenesulfonamide group contrasts with benzamide derivatives like N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to amides (pKa ~15), influencing pharmacokinetics and target interactions .
  • Ether vs. Thioether Linkages: The ethoxyethyl chain in the target compound differs from thioether-linked analogues (e.g., ).

Physicochemical Properties

While exact data for the target compound are unavailable, structural trends can be inferred:

  • Molecular Weight : Analogues in –6 range from 400–600 g/mol, suggesting the target compound falls within this bracket.
  • Solubility : Sulfonamide groups (e.g., target compound) improve water solubility compared to benzamide or thioether derivatives .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Substituents (Position 3) Side Chain (Position 6) Reported Activity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl Benzenesulfonamide (ethoxyethyl) N/A (Inferred antimicrobial)
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzenesulfonamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl Benzenesulfonamide Moderate antimicrobial
N-(2-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenethyl) Benzamide (thioether-linked) N/A
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl Ethoxyphenyl acetamide N/A

Q & A

Basic Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide?

  • Answer : Synthesis typically involves multi-step reactions:

Coupling reactions : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .

Sulfonamide introduction : Reaction of the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

Fluorophenyl incorporation : Electrophilic substitution or Suzuki-Miyaura coupling for aryl group attachment .
Optimization : Control reaction temperature (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for limiting reagents) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer : Use orthogonal methods:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 481.12) .
  • HPLC : Purity assessment using C18 columns (95:5 acetonitrile/water, 1 mL/min flow rate) .

Q. How does the 3-fluorophenyl group influence the compound's physicochemical properties?

  • Answer : The fluorophenyl group:

  • Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability .
  • Introduces electron-withdrawing effects , stabilizing the triazolopyridazine core against metabolic oxidation .
  • Modulates binding affinity via halogen bonding with target proteins (e.g., kinases) .

Advanced Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Answer :

  • Systematic substitution : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-donating groups (e.g., methoxy) to assess potency trends .
  • Bioisosteric replacement : Substitute the benzenesulfonamide with thiophene sulfonamide to evaluate solubility impacts .
  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Replicate assays : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .
  • Statistical analysis : Apply ANOVA or Student’s t-test (p<0.05p < 0.05) to identify significant differences in dose-response curves .

Q. What in silico approaches can predict this compound's interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2; PDB ID 5KIR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
  • ADMET prediction : Employ SwissADME to estimate bioavailability (%F > 30%) and CYP450 inhibition risks .

Q. What experimental methods identify the primary biological targets of this compound?

  • Answer :

  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate interacting proteins from cell lysates .
  • Kinome profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by measuring activity loss in gene-edited cell lines .

Methodological Notes

Q. How can researchers improve the compound's stability under physiological conditions?

  • Answer :

  • pH optimization : Formulate in buffered solutions (pH 7.4) to prevent sulfonamide hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder stored at -80°C .
  • Prodrug design : Introduce ester moieties to mask reactive groups until target site delivery .

Q. What strategies enhance aqueous solubility without compromising activity?

  • Answer :

  • Co-solvent systems : Use 10% DMSO/PBS for in vitro assays .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the sulfonamide nitrogen .
  • Salt formation : Prepare sodium or hydrochloride salts to improve dissolution (>50% in simulated gastric fluid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.